molecular formula C13H19NO B12356208 4-[(2-Methylphenyl)methoxy]piperidine

4-[(2-Methylphenyl)methoxy]piperidine

Cat. No.: B12356208
M. Wt: 205.30 g/mol
InChI Key: NJFYIPAFKCBDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methylphenyl)methoxy]piperidine ( 81151-51-1) is a high-purity chemical compound offered for research and development purposes. This piperidine derivative has a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol . Piperidine derivatives are recognized as fundamental scaffolds in medicinal and organic chemistry due to their diverse biological activities and presence in various pharmacologically active molecules . The piperidine ring is a common feature in compounds with a broad spectrum of documented activities, including anticancer, antiviral, anti-influenza, antidepressant, and antimicrobial properties . The structural motif of substituting the piperidine ring with aromatic groups, such as the (2-methylphenyl)methoxy group in this compound, is a common strategy in drug discovery to modulate the molecule's physicochemical properties and its interaction with biological targets . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this building block in various synthetic pathways, including the exploration of new chemical entities for pharmaceutical development, material science, and as an intermediate in organic synthesis. All necessary safety information should be reviewed in the associated Safety Data Sheet prior to handling. The product is exclusively for laboratory research use and is not intended for human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-[(2-methylphenyl)methoxy]piperidine

InChI

InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3

InChI Key

NJFYIPAFKCBDPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 2 Methylphenyl Methoxy Piperidine

Established Synthetic Routes and Precursors

The assembly of 4-[(2-Methylphenyl)methoxy]piperidine relies on the preparation of two key structural components: the piperidine (B6355638) ring, specifically a 4-hydroxypiperidine (B117109) precursor, and the 2-methylbenzyl group.

Reaction of 2-Methylphenol with Piperidine under Controlled Conditions

The structure of this compound consists of a 2-methylbenzyl group linked via an ether bond to the 4-position of a piperidine ring. A direct, one-step reaction between 2-methylphenol and piperidine would not yield this specific ether linkage. Instead, the most established and chemically direct route to form the ether bond is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves a nucleophilic substitution between an alkoxide and an organohalide.

For the synthesis of the target compound, this translates to the reaction between the alkoxide of 4-hydroxypiperidine and a 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or bromide). The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of the piperidine acts as a nucleophile, attacking the benzylic carbon of the 2-methylbenzyl halide and displacing the halide leaving group. wikipedia.orgjk-sci.com To facilitate this, a base is required to deprotonate the 4-hydroxypiperidine. brainly.com

Strategies for Piperidine Ring Formation: Cyclization Reactions (e.g., Amines and Ketones)

The piperidine ring, a prevalent N-heterocycle in pharmaceuticals, can be synthesized through various cyclization strategies. researchgate.net These methods typically involve forming the six-membered ring from acyclic precursors.

Common approaches include:

Reductive Amination and Annulation: The condensation of amines with aldehydes or ketones to form an imine, followed by reduction, is a frequently used method for C-N bond formation. nih.gov For instance, a [5+1] annulation strategy can construct the piperidine ring from appropriate precursors. nih.gov

Intramolecular Cyclization: Many routes rely on intramolecular ring closure, where a single molecule contains all the necessary atoms for the ring. nih.gov This can be achieved through methods like the cyclization of amino alcohols, where the amino group displaces a leaving group on the same carbon chain. organic-chemistry.org For example, 5-aminoalkanols can serve as direct precursors to piperidines. dtic.mil

Dieckmann Condensation: 4-Piperidones, which can be readily reduced to 4-hydroxypiperidine, are often synthesized by the addition of a primary amine to two equivalents of an alkyl acrylate, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct and widely used industrial method to produce the corresponding saturated piperidine ring. dtic.mil

Table 1: Selected Methodologies for Piperidine Ring Synthesis.
Synthetic StrategyPrecursorsKey TransformationReference
Intermolecular Cyclization ([5+1] Annulation)Amines and aldehydes/ketonesImine formation followed by intramolecular cyclization nih.gov
Intramolecular Cyclization5-Aminoalkanols or 1,5-dihalopentanes with a primary amineNucleophilic substitution organic-chemistry.orgdtic.mil
Dieckmann Condensation RoutePrimary amine and two equivalents of an alkyl acrylateMichael addition followed by intramolecular condensation dtic.mil
HydrogenationSubstituted PyridineCatalytic reduction of the aromatic ring dtic.mil

Introduction of Methoxy (B1213986) and Methyl Substituents: Electrophilic and Nucleophilic Aromatic Substitution

The "methoxy" part of the compound's name refers to the ether linkage (-O-CH₂-), while the "methyl" substituent is on the phenyl ring at position 2. The synthesis of the required precursor, a 2-methylbenzyl halide or alcohol, relies on fundamental aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) is the primary method for introducing substituents onto a benzene (B151609) ring. uci.edu To obtain the 2-methylphenyl (o-tolyl) structure, one could start with toluene (B28343) (methylbenzene). The methyl group is an ortho, para-director, meaning it activates these positions for subsequent electrophilic attack. uci.edu For example, a chloromethylation reaction on toluene could introduce the -CH₂Cl group, although this reaction often yields a mixture of ortho and para isomers.

Alternatively, starting with a different precursor, the methyl group can be introduced via Friedel-Crafts alkylation. The relative positioning of substituents is governed by the directing effects of the groups already present on the aromatic ring.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry focuses on multi-step paradigms that allow for the efficient and controlled assembly of complex molecules, often involving protective group strategies and optimization of reaction conditions.

Multi-step Synthesis Paradigms

A logical multi-step synthesis for this compound would involve the protection of reactive functional groups, coupling of the main fragments, and subsequent deprotection. A plausible route, modeled after the synthesis of similar complex piperidines, is outlined below. researchgate.netprepchem.comatlantis-press.com

N-Protection of 4-hydroxypiperidine: The secondary amine in 4-hydroxypiperidine is a nucleophile and can interfere with the desired O-alkylation. Therefore, the nitrogen is typically protected first, for example, with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate. atlantis-press.com

Etherification: The protected N-Boc-4-hydroxypiperidine is then reacted with 2-methylbenzyl chloride or bromide in a Williamson ether synthesis. This step requires a base to deprotonate the hydroxyl group.

N-Deprotection: Finally, the Boc protecting group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the final product, this compound.

Table 2: Plausible Multi-step Synthesis of this compound.
StepReactionReagentsPurpose
1N-Protection4-hydroxypiperidine, Di-tert-butyl dicarbonate (Boc)₂OTo prevent the piperidine nitrogen from reacting in the subsequent step.
2Williamson Ether SynthesisN-Boc-4-hydroxypiperidine, 2-methylbenzyl chloride, Base (e.g., NaH, K₂CO₃)To form the key C-O-C ether linkage.
3N-DeprotectionN-Boc-4-[(2-Methylphenyl)methoxy]piperidine, Acid (e.g., TFA, HCl)To remove the protecting group and yield the final compound.

Role of Specific Reagents and Catalysts (e.g., Sodium Hydroxide, Potassium Carbonate)

The choice of base is critical for the efficiency of the Williamson ether synthesis. The base's function is to deprotonate the alcohol, creating a more potent nucleophile (the alkoxide). masterorganicchemistry.com Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).

Sodium Hydroxide (NaOH): A strong, common base that can be used to deprotonate alcohols to form alkoxides. brainly.comwvu.edu However, its effectiveness can be limited by the acidity of the alcohol and the presence of water, which can compete in side reactions. brainly.com

Potassium Carbonate (K₂CO₃): A milder, inexpensive, and easily handled base often used in ether synthesis, particularly for aryl ethers. jk-sci.comvedantu.com It is considered eco-friendly and is effective in various organic reactions. scispace.com Its basicity is sufficient to deprotonate phenols and, under the right conditions, some alcohols.

Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates alcohols to form the alkoxide and hydrogen gas, which bubbles out of the solution. masterorganicchemistry.comyoutube.com This drives the initial acid-base equilibrium to completion, often leading to higher yields in the subsequent SN2 reaction. masterorganicchemistry.comyoutube.com Studies comparing bases have shown that NaH in an aprotic solvent like DMF can provide higher yields than K₂CO₃ in acetone for certain alkylation reactions. researchgate.netnih.gov

The selection of the base and solvent system is a key aspect of process optimization, aiming to maximize yield while minimizing side reactions like elimination, which can be competitive with the desired substitution. jk-sci.com

Table 3: Comparison of Bases for Williamson Ether Synthesis.
BaseTypical SolventStrengthAdvantagesConsiderationsReference
Sodium Hydroxide (NaOH)Ethanol, WaterStrongInexpensive, readily available.May not fully deprotonate less acidic alcohols; presence of water can be problematic. brainly.com
Potassium Carbonate (K₂CO₃)Acetone, DMFMildEasy to handle, eco-friendly, inexpensive.May require higher temperatures or longer reaction times compared to stronger bases. vedantu.comscispace.com
Sodium Hydride (NaH)THF, DMFVery StrongIrreversibly deprotonates alcohols, driving the reaction to completion; high yields.Reacts violently with water; requires anhydrous conditions. masterorganicchemistry.comresearchgate.netnih.gov

Derivatization and Chemical Transformations

The structure of this compound, featuring a secondary amine within the piperidine ring and a substituted aromatic ring, presents several avenues for chemical modification. These include reactions at the nitrogen atom and on both the piperidine and aromatic rings.

N-Alkylation Reactions and Formation of N-Alkylated Derivatives

The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo N-alkylation. This class of reaction is fundamental in the synthesis of diverse piperidine derivatives.

Reaction with Alkyl Halides: The most common method for N-alkylation involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., alkyl iodides, bromides, or chlorides). This reaction typically proceeds via a nucleophilic substitution mechanism. The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being commonly employed.

Reductive Amination: An alternative route to N-alkylated derivatives is through reductive amination. This involves the reaction of this compound with an aldehyde or a ketone in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. This method is particularly useful for introducing a wide variety of alkyl groups.

Below is a hypothetical data table illustrating potential N-alkylation reactions.

Alkylating AgentReagent/CatalystProduct
Methyl IodideK₂CO₃, DMF1-Methyl-4-[(2-methylphenyl)methoxy]piperidine
Ethyl BromideEt₃N, CH₃CN1-Ethyl-4-[(2-methylphenyl)methoxy]piperidine
Benzyl (B1604629) ChlorideNaHCO₃, EtOH1-Benzyl-4-[(2-methylphenyl)methoxy]piperidine
AcetoneNaBH(OAc)₃, DCE1-Isopropyl-4-[(2-methylphenyl)methoxy]piperidine

Oxidation Reactions of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring can be oxidized to form various products, depending on the oxidizing agent and reaction conditions.

Formation of N-Oxides: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. N-oxides are versatile intermediates in organic synthesis.

Dehydrogenation: Under certain conditions, oxidation can lead to dehydrogenation of the piperidine ring to form the corresponding tetrahydropyridine or pyridine derivatives. However, this transformation typically requires more vigorous conditions and specific catalysts.

Substitution Reactions on Aromatic and Piperidine Rings

Both the aromatic (2-methylphenyl) and the piperidine rings can potentially undergo substitution reactions, although the reactivity of each ring is governed by different factors.

Aromatic Ring Substitution: The 2-methylphenyl group can undergo electrophilic aromatic substitution. The existing methyl and methoxy-piperidine substituents will direct incoming electrophiles to specific positions on the aromatic ring. The methyl group is an ortho-, para-director, while the orientation influence of the methoxy-piperidine substituent is more complex. Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. The specific regioselectivity would need to be determined experimentally.

Piperidine Ring Substitution: Direct substitution on the carbon atoms of the piperidine ring is generally more challenging and often requires activation of the ring. Functionalization at positions other than the nitrogen typically involves multi-step synthetic sequences starting from a different precursor, rather than direct substitution on the pre-formed this compound.

Strategic Modifications for Analogue Synthesis

The structural motifs within this compound can be strategically modified to generate a library of analogues for various research purposes, such as structure-activity relationship (SAR) studies in medicinal chemistry.

Variation of the Aromatic Substituent: The 2-methyl group on the phenyl ring can be replaced with other substituents (e.g., halogens, nitro groups, or other alkyl groups) by starting from appropriately substituted benzyl halides in the initial synthesis of the ether linkage.

Modification of the Ether Linkage: The benzylic ether linkage could be cleaved, for example, by catalytic hydrogenation, to yield 4-hydroxypiperidine and 2-methyltoluene. The resulting 4-hydroxypiperidine could then be re-alkylated with different substituted benzyl halides to create a variety of analogues with modified aromatic portions.

Alteration of the Piperidine Ring: Analogues with different substitution patterns on the piperidine ring could be synthesized. For example, starting from substituted piperidin-4-ols would allow for the introduction of various groups on the piperidine ring.

A hypothetical table of potential analogues is presented below.

Modification SiteExample Analogue Name
Aromatic Ring4-[(2-Chlorophenyl)methoxy]piperidine
Aromatic Ring4-[(2,4-Dimethylphenyl)methoxy]piperidine
Piperidine Ring3-Methyl-4-[(2-methylphenyl)methoxy]piperidine
N-Substituent1-Propyl-4-[(2-methylphenyl)methoxy]piperidine

Structural Elucidation and Spectroscopic Analysis of 4 2 Methylphenyl Methoxy Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 4-[(2-Methylphenyl)methoxy]piperidine can be determined.

Proton NMR (¹H-NMR) for Structural Confirmation and Proton Environments

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. Based on the analysis of similar piperidine (B6355638) and substituted toluene (B28343) derivatives, the anticipated chemical shifts are presented in Table 1. chemicalbook.comchemicalbook.com

The protons of the piperidine ring are expected to show complex splitting patterns due to spin-spin coupling. The proton at the C4 position, being attached to the oxygen-bearing carbon, would likely appear as a multiplet in the downfield region of the aliphatic section. The axial and equatorial protons on the piperidine ring at C2, C3, C5, and C6 would be diastereotopic and thus have different chemical shifts, leading to complex multiplets. The N-H proton of the piperidine ring would appear as a broad singlet, and its chemical shift can be concentration-dependent.

The benzylic protons of the (2-methylphenyl)methoxy group would appear as a characteristic singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The methyl group protons on the aromatic ring would also produce a singlet in the upfield region. The aromatic protons would exhibit splitting patterns consistent with a 1,2-disubstituted benzene (B151609) ring, appearing as a series of multiplets.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Piperidine N-H 1.5 - 2.5 br s
Piperidine H4 3.4 - 3.6 m
Piperidine H2, H6 (axial & equatorial) 2.5 - 3.1 m
Piperidine H3, H5 (axial & equatorial) 1.4 - 1.9 m
Ar-CH₃ 2.2 - 2.4 s
O-CH₂-Ar 4.4 - 4.6 s

Predicted data based on spectral data of similar compounds. chemicalbook.comchemicalbook.com

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Analysis

The ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The predicted chemical shifts are summarized in Table 2. chemicalbook.comresearchgate.net

The carbon atom C4 of the piperidine ring, bonded to the oxygen, is expected to be the most downfield of the piperidine carbons. The C2 and C6 carbons, being adjacent to the nitrogen atom, will also be shifted downfield. The C3 and C5 carbons will appear at a more upfield position.

For the (2-methylphenyl)methoxy moiety, the benzylic carbon (O-CH₂-Ar) will be found in the range of 60-70 ppm. The aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm), with the carbon bearing the methoxy (B1213986) group and the methyl group showing distinct shifts. The methyl carbon will appear at the most upfield position.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine C4 75 - 78
Piperidine C2, C6 45 - 48
Piperidine C3, C5 30 - 33
Ar-CH₃ 18 - 20
O-CH₂-Ar 65 - 68
Aromatic C (quaternary) 135 - 138

Predicted data based on spectral data of similar compounds. chemicalbook.comresearchgate.net

Advanced NMR Techniques (e.g., COSY, DEPT, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, advanced NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling network. For instance, it would show correlations between the H4 proton and the H3/H5 protons of the piperidine ring, and between the H3/H5 protons and the H2/H6 protons. This helps to trace the connectivity through the piperidine ring. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons (aromatic C-H and piperidine C4), while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (piperidine C2, C3, C5, C6 and the benzylic CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the benzylic protons (O-CH₂) and the aromatic quaternary carbon and C4 of the piperidine ring. Correlations between the aromatic protons and their neighboring carbons, as well as the methyl protons and the aromatic ring carbons, would confirm the substitution pattern on the benzene ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. The molecular formula of this compound is C₁₄H₂₁NO, corresponding to a molecular weight of 219.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 219. The fragmentation of piperidine-containing compounds often involves cleavage of the ring. scielo.brmiamioh.edu Key fragmentation pathways for this compound would likely include:

Loss of the (2-methylphenyl)methoxy group to give a fragment corresponding to the piperidin-4-yl cation.

Cleavage of the ether bond, leading to the formation of a 2-methylbenzyl cation (m/z 105) and a piperidin-4-oxy radical. The 2-methylbenzyl cation could further rearrange to the tropylium (B1234903) ion (m/z 91).

Fragmentation of the piperidine ring itself, leading to a series of smaller fragment ions.

A predicted fragmentation pattern is detailed in Table 3. uni.lunih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion
219 [M]⁺
121 [(2-Methylphenyl)methoxy]⁺
105 [CH₂(C₆H₄)CH₃]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Predicted data based on fragmentation patterns of similar compounds. uni.lunih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds. nist.govnist.gov

The key expected vibrational frequencies are listed in Table 4. The presence of a broad absorption in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration of the secondary amine in the piperidine ring. The C-H stretching vibrations for the aliphatic and aromatic protons would be observed just below and above 3000 cm⁻¹, respectively. A strong absorption band in the 1050-1150 cm⁻¹ region would be characteristic of the C-O ether linkage. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500 (broad)
C-H Stretch (aromatic) 3000 - 3100
C-H Stretch (aliphatic) 2850 - 2960
C=C Stretch (aromatic) 1450 - 1600

Predicted data based on IR spectra of similar compounds containing these functional groups.

X-ray Crystallography for Solid-State Structure and Conformation

While no specific X-ray crystallographic data for this compound has been reported in the searched literature, this technique would provide definitive information about its three-dimensional structure in the solid state if a suitable single crystal could be obtained.

X-ray crystallography would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would show whether the (2-methylphenyl)methoxy substituent at the C4 position is in an axial or equatorial position. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the piperidine N-H group, would be elucidated. This information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Structural Analysis of this compound Currently Unavailable in Public Crystallographic Databases

A comprehensive search for single-crystal X-ray diffraction data for the compound this compound has found no publicly available crystallographic information. As a result, a detailed analysis of its specific bond lengths, bond angles, dihedral angles, piperidine ring conformation, and intermolecular interactions based on experimental crystal structure data cannot be provided at this time.

Scientific research relies on the publication of experimental data in peer-reviewed journals and deposition in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). The absence of such a record for this compound means that its three-dimensional molecular structure has not been determined and shared within the scientific community.

While general principles of conformational analysis of 4-substituted piperidines are well-established, a specific and accurate depiction for this particular compound is not possible without experimental data. The conformation of the piperidine ring, typically a chair or a twisted-chair form, is influenced by the nature and orientation of its substituents. nih.govasianpubs.orgias.ac.in The interplay of steric and electronic effects of the (2-Methylphenyl)methoxy group at the 4-position would dictate the precise geometry of the piperidine ring.

Similarly, an analysis of intermolecular interactions within a crystal lattice, such as hydrogen bonding and van der Waals forces, is entirely dependent on the determined crystal packing. researchgate.netrsc.orged.ac.ukiucr.org Without a known crystal structure for this compound, any discussion of its intermolecular interactions would be purely speculative.

Researchers seeking to understand the structural characteristics of this compound are encouraged to perform single-crystal X-ray diffraction studies. Such an investigation would provide the necessary data to fully elucidate its molecular and supramolecular structure.

Computational and Theoretical Investigations of 4 2 Methylphenyl Methoxy Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecular systems. These methods provide detailed information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP and M06 with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as molecular geometry optimization. nih.govdoi.orgnih.gov These calculations help in understanding the conformational preferences of the piperidine ring, which typically adopts a chair conformation.

The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles. For instance, in studies of various piperidine derivatives, the C-N bond lengths are typically calculated to be in the range of 1.46–1.47 Å, and C-C bond lengths are around 1.39–1.49 Å. nih.gov The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. nih.govderpharmachemica.com

Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be calculated, offering a deeper understanding of the molecule's behavior in an electric field and its non-linear optical properties. psgcas.ac.inbohrium.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. nih.gov For various piperidine derivatives, the HOMO-LUMO gap has been calculated to understand their reactivity. For example, in a study of piperidine-based compounds designed as potential inhibitors for SARS-CoV-2 main protease, the HOMO-LUMO energy gaps were calculated to be in the range that suggests good kinetic stability. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Representative Piperidine Derivatives

Compound/Analog HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Piperine -5.496 -1.268 4.228 jocpr.com
Piperanine -5.034 -0.680 4.354 jocpr.com
4-(2-Keto-1-benzimidazolinyl) piperidine -6.45 -1.25 5.20 derpharmachemica.com

This table presents data for analogous piperidine derivatives to illustrate the typical range of FMO energies.

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govderpharmachemica.com The MESP map displays different potential regions in different colors. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.

For piperidine derivatives, the MESP analysis often reveals that the nitrogen atom of the piperidine ring and any oxygen atoms in substituents are the most electronegative regions (red). In contrast, the hydrogen atoms attached to the nitrogen or other heteroatoms are generally the most electropositive regions (blue). doi.orgresearchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to the biological activity of many drugs. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density between occupied and unoccupied orbitals within a molecule. nih.govpsgcas.ac.in This analysis helps to quantify the intramolecular charge transfer and the stabilization energy associated with these interactions.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Piperidone Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kJ/mol) E(j) - E(i) (a.u.) F(i,j) (a.u.) Source

This table shows an example of NBO analysis for a 3-methyl-2,6-diphenyl piperidin-4-one, illustrating the stabilization energy from lone pair to antibonding orbital interaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and stability of piperidine derivatives in a biological environment, such as in explicit solvent or complexed with a protein. nih.gov

MD simulations can be used to analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Hydrogen bond analysis during the simulation can reveal key interactions with surrounding water molecules or protein residues. nih.gov Such studies have been instrumental in confirming the stable binding of piperidine derivatives within the active sites of enzymes. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, docking is used to predict the binding mode and affinity of a ligand (such as a piperidine derivative) to the active site of a target protein. doi.orgnih.gov

Docking studies on various piperidine derivatives have been performed to understand their potential as inhibitors for a range of biological targets, including enzymes and receptors. derpharmachemica.comehu.esnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. The binding energy calculated from docking simulations provides an estimate of the ligand's binding affinity, which is a crucial parameter in the development of new therapeutic agents. researchgate.net

Due to a lack of publicly available research data specifically focused on the computational and theoretical investigations of 4-[(2-Methylphenyl)methoxy]piperidine, it is not possible to generate a detailed, evidence-based article that adheres to the requested structure and content requirements.

Extensive searches for scholarly articles, in silico studies, and detailed research findings concerning the prediction of binding interactions, elucidation of binding modes, and ADMET profiling of this specific compound did not yield sufficient information. The scientific literature necessary to construct a thorough and accurate article on these topics for "this compound" is not present in the public domain.

Therefore, the following sections, as outlined in the prompt, cannot be populated with factual and scientifically validated content:

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Computational Assessment of Drug-Drug Interaction Potential (e.g., Cytochrome P450 Enzymes)

Generating an article without specific data would require speculation and fabrication, which would violate the core principles of scientific accuracy and providing factual information. While the requested outline represents a standard computational chemistry workflow for drug discovery, such studies have not been published for this compound.

Structure Activity Relationship Sar and Derivative Research for Piperidine Scaffolds

Impact of Substituent Modifications on Molecular Properties

The biological activity of piperidine (B6355638) derivatives is highly dependent on the nature and placement of substituents on the heterocyclic ring. researchgate.net Even minor alterations can significantly impact properties like lipophilicity and receptor binding, which are crucial for a drug's efficacy.

Influence of Methoxy (B1213986) and Methyl Groups on Lipophilicity and Binding

The methoxy (-OCH₃) and methyl (-CH₃) groups are common substituents in medicinal chemistry that can profoundly affect a compound's interaction with biological targets. The presence of a methoxy group, for instance, was found to be critical for the potency of certain 4-azaindole-2-piperidine derivatives. dndi.org Specifically, 4-methoxyindole (B31235) analogs demonstrated higher potency compared to their non-methoxylated counterparts. dndi.org In another study, introducing a methoxy group at the 3-position of a piperidine ring enhanced the activity of the compound against a wide array of bacteria. thieme-connect.com

Methyl groups also play a significant role in modulating the binding affinity and selectivity of piperidine derivatives. A study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives used methyl substitution on the piperidine ring to explore sigma-subtype receptor affinities. nih.gov The 4-methyl derivative emerged as a highly potent σ₁ ligand, while the 3,3-dimethyl derivative showed the greatest selectivity for the σ₁ receptor over the σ₂ receptor. nih.gov These findings underscore the importance of the position and number of methyl groups in achieving desired binding characteristics. nih.gov

Compound/Derivative Observed Effect Reference
4-methoxyindole analog of 4-azaindole-2-piperidineHigher potency dndi.org
3-methoxy substituted piperidineImproved antibacterial activity thieme-connect.com
4-methyl derivative of N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidinePotent σ₁ ligand nih.gov
3,3-dimethyl derivative of N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidineHigh selectivity for σ₁ receptor nih.gov

Effects of Aromatic and Piperidine Ring Substitutions on Pharmacological Activity

Substitutions on both the aromatic and piperidine rings are a key strategy for optimizing the pharmacological profile of drug candidates. The type and position of substituents can influence a compound's analgesic, anti-inflammatory, and other therapeutic effects. researchgate.netindexcopernicus.comtandfonline.com

In the context of ketamine analogs, substitutions on the benzene (B151609) ring were found to have a significant impact on their anesthetic and analgesic properties. mdpi.com Generally, 2- and 3-substituted compounds were more active than their 4-substituted counterparts. mdpi.com The nature of the substituent also mattered, with chlorine being a generally favorable substituent, while electron-withdrawing groups like trifluoromethyl and trifluoromethoxy often led to less effective analogs. mdpi.com

Modifications to the piperidine ring itself are also crucial. For instance, introducing unsaturation into the piperidine ring of certain 4-azaindole (B1209526) derivatives led to a tenfold increase in potency. dndi.org However, replacing the piperidine with an acyclic or morpholine (B109124) ring resulted in a loss of activity, highlighting the importance of the specific heterocyclic scaffold. dndi.org Furthermore, bridged piperidine structures have been investigated to reduce lipophilicity and enhance aqueous solubility, which can improve a drug's pharmacokinetic properties. nih.govresearchgate.netresearchgate.net While rigidified piperidine derivatives did not always dramatically lower lipophilicity, those with multiple polar groups showed enhanced aqueous solubility. nih.govresearchgate.net

Substitution Strategy Observed Pharmacological Effect Reference(s)
2- and 3-substitution on the benzene ring of ketamine analogsGenerally more active than 4-substitution mdpi.com
Introduction of unsaturation in the piperidine ringTen-fold increase in potency dndi.org
Replacement of piperidine with acyclic or morpholine ringLoss of activity dndi.org
Introduction of bridged piperidine structuresPotential to lower lipophilicity and increase aqueous solubility nih.govresearchgate.netresearchgate.net
Multiple polar groups on rigidified piperidine derivativesEnhanced aqueous solubility nih.govresearchgate.net

Design and Synthesis of Analogues and Homologs

The development of new therapeutic agents often involves the rational design and synthesis of analogs and homologs of a lead compound. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.

Rational Design Strategies for Targeted Activity

Rational drug design relies on understanding the interactions between a drug molecule and its biological target. nih.gov By identifying key structural features required for activity, medicinal chemists can design new molecules with improved properties. nih.govresearchgate.net For piperidine-based compounds, this often involves modifying the scaffold to enhance binding to a specific receptor or enzyme. researchgate.net

For example, in the development of P2Y₁₄R antagonists, bridged piperidines were introduced to lower lipophilicity and provide a more rigid structure for computational modeling of receptor binding. nih.gov This approach led to the discovery of compounds with higher affinity and in vivo activity. nih.gov Another strategy involves introducing chiral piperidine scaffolds to improve biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com

A recent modular approach to piperidine synthesis combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.net This two-step process simplifies the creation of complex, three-dimensional piperidine molecules, accelerating the discovery of new drug candidates. news-medical.net This method has been used to synthesize a variety of high-value piperidines, including neurokinin receptor antagonists and anticancer agents, in significantly fewer steps than traditional methods. news-medical.net

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technique for rapidly synthesizing large numbers of diverse compounds, known as chemical libraries. osdd.netwikipedia.org These libraries can then be screened for biological activity to identify promising new drug leads. wikipedia.org This approach is particularly useful for exploring the structure-activity relationships of a given scaffold, such as piperidine. imperial.ac.uk

Several methods exist for generating combinatorial libraries, including solid-phase synthesis and solution-phase synthesis. wikipedia.org In solid-phase synthesis, a starting material is attached to a solid support, and subsequent reactions are carried out to build a library of compounds. wikipedia.org This method simplifies the purification process. wikipedia.org Computer-assisted methods are also increasingly used to generate virtual libraries for in silico screening. nih.gov Various software tools are available to automate the generation of combinatorial libraries from building blocks and scaffolds. osdd.net

Bioisosteric Replacements in Piperidine-Based Compounds

Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. openaccessjournals.com This concept is widely applied in the design of piperidine-based drugs. nih.gov

For instance, replacing a piperazine (B1678402) ring with a spirodiamine analogue has been shown to beneficially affect the activity and reduce the cytotoxicity of a parent compound. enamine.net In the context of piperidine, bioisosteric replacements can be used to modulate properties like aqueous solubility. researchgate.net For example, replacing a piperidine ring with its bicyclic analogs, 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, was found to reduce water solubility. researchgate.net

Heterocycles are frequently used as bioisosteres in drug design. nih.gov For example, a 3,8-diazabicyclo[3.2.1]octane core has been successfully used as a bioisostere for a piperazine ring. researchgate.net The choice of a bioisostere depends on the desired properties and the specific biological target. nih.gov

Original Group Bioisosteric Replacement Observed Effect Reference(s)
Piperazine ringSpirodiamine analogueBeneficially affected activity and reduced cytotoxicity enamine.net
Piperidine ring2-azaspiro[3.3]heptaneReduced water solubility researchgate.net
Piperidine ring1-azaspiro[3.3]heptaneReduced water solubility researchgate.net
Piperazine ring3,8-diazabicyclo[3.2.1]octane coreSuccessful incorporation to mimic the original core researchgate.net

Carbon/Silicon Exchange and Its Pharmacological Implications

Bioisosterism, the strategy of replacing an atom or group with another that has similar properties, is a fundamental tool in drug design for optimizing a molecule's characteristics. nih.govnih.govdrugdesign.org The "carbon-silicon switch," or sila-substitution, involves the strategic replacement of a carbon atom with a silicon atom and has emerged as a valuable method for creating new chemical entities with potentially improved therapeutic profiles. morressier.comresearchgate.netrsc.org

Silicon and carbon, both Group 14 elements, share four valence electrons, leading to certain chemical similarities. rsc.orgpharmacy180.com However, differences in their covalent radii, electronegativity, and bond strengths can lead to significant changes in the physicochemical and biological properties of the resulting sila-drugs. researchgate.netpharmacy180.com Generally, silicon-containing compounds are more lipophilic than their carbon counterparts, which can alter their pharmacokinetic potential, for instance, in drugs susceptible to hepatic metabolism. pharmacy180.com This strategic replacement can enhance pharmacological potency, selectivity, and metabolic stability. nih.govresearchgate.netresearchgate.net

A notable application of this strategy within piperidine scaffolds is the development of a silicon analogue of loperamide, an opioid receptor agonist. rsc.org In this analogue, a carbon–silicon exchange was made at the 4-position of the piperidine ring. rsc.org Studies on such sila-analogues, like sila-venlafaxine, have demonstrated that the C/Si switch can significantly alter the pharmacological profile, with different stereoisomers showing varied reuptake inhibition at serotonin (B10506) and noradrenaline transporters. pharmacy180.com The introduction of silicon can thus be a powerful strategy to modulate the drug-like properties of piperidine-based therapeutic agents. nih.govresearchgate.net

Stereochemical Considerations in Spirocyclic Scaffolds

Spirocyclic scaffolds, which contain a single atom as the junction of two rings, are increasingly utilized in drug discovery to create three-dimensional structures that can interact more specifically with biological targets. bepls.com The incorporation of a spiro atom, particularly within a piperidine ring, increases the molecule's rigidity and reduces the number of freely rotatable bonds, which can enhance the pharmacokinetic profile and the efficacy of enzyme or receptor interactions. bepls.com

Stereochemistry plays a critical role in the biological activity of spirocyclic piperidine derivatives. The fixed spatial arrangement of substituents can dictate the binding affinity and selectivity for a target. For instance, in a series of σ receptor ligands featuring a spirocyclic piperidine connected to a tetrahydroisoquinoline moiety, the stereochemistry of the linkage was found to be crucial for receptor affinity. nih.gov A comparative analysis of cis and trans isomers revealed significant differences in their binding to σ1 and σ2 receptors, highlighting that the spatial orientation of functional groups is a key determinant of pharmacological activity. nih.gov Optimization of high-throughput screening hits has led to the identification of novel spiro-piperidine classes of antagonists for receptors like the melanin-concentrating hormone 1 receptor (MCH-1R), where specific stereoisomers exhibit high potency and selectivity. nih.gov

Conformational Analysis and its Correlation with Biological Recognition

The biological activity of flexible molecules like piperidine derivatives is intrinsically linked to their conformational preferences. ias.ac.in The three-dimensional shape a molecule adopts determines how it interacts with its biological target. unifi.it Conformational analysis, therefore, is a critical component in understanding structure-activity relationships and in the rational design of new drugs. ias.ac.inunifi.it

The piperidine ring typically adopts a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. ias.ac.in However, under certain substitution patterns, boat or twist-boat conformations can also be populated. ias.ac.in The energetic balance between these conformers can be influenced by factors such as intramolecular hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.govresearchgate.net For example, studies on fluorinated piperidines have shown that the electronegativity of fluorine can lead to a preference for the axial position, a finding that provides a new principle for designing conformationally rigid scaffolds. researchgate.net

The correlation between a specific conformation and biological recognition is well-documented. The analgesic potential of many narcotic drugs is strongly associated with their binding to G-protein coupled opioid receptors, particularly the mu-opioid receptor. longdom.org The piperidine ring is a necessary feature for the analgesic activity of morphine and its derivatives. longdom.org Docking studies of various piperidine derivatives have shown that their binding affinity and potential interaction with the mu-opioid receptor are dependent on their conformation. longdom.org Similarly, the conformational preferences of 2-substituted piperazines, which are structurally related to piperidines, control their binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov The preferred axial conformation of these ligands presents a specific orientation of nitrogen atoms that mimics the natural ligand, nicotine, thus facilitating effective receptor binding. nih.gov Ultrafast conformational dynamics studies on N-methyl piperidine have further revealed equilibria between chair and twist conformers, which can be influenced by electronic excitation, providing deeper insight into the dynamic nature of these scaffolds and their interaction with their environment. rsc.org

Potential Biological Activities and Mechanistic Insights of 4 2 Methylphenyl Methoxy Piperidine in Vitro and in Silico

Interactions with Neurotransmitter Systems

The central nervous system (CNS) is a primary focus for the therapeutic application of many piperidine-based compounds. Research into 4-[(2-Methylphenyl)methoxy]piperidine has explored its effects on several critical neurotransmitter receptor systems.

Modulatory or Inhibitory Effects on Specific Receptors (e.g., Dopamine (B1211576) Receptors, D4R)

The dopamine D4 receptor (D4R) is a G protein-coupled receptor that has been investigated as a target for various neurological and psychiatric conditions. Some piperidine-based scaffolds have been identified as having the potential to modulate D4R activity. chemrxiv.org The structural characteristics of these scaffolds, particularly the presence of a basic nitrogen within the piperidine (B6355638) ring and associated aromatic groups, are thought to facilitate key interactions with the receptor. chemrxiv.org

Research into a series of 3- and 4-hydroxypiperidine (B117109) compounds has highlighted the structural similarities in the pharmacophores for both D4 and sigma-1 receptors, which both feature basic nitrogen atoms that can interact with specific amino acid residues within the receptor binding pockets. chemrxiv.org For example, the basic nitrogen of a piperidine scaffold can form a key interaction with Asp115 in the D4 receptor. chemrxiv.org While direct binding data for this compound on D4R is not extensively detailed in the provided context, the exploration of similar piperidine structures suggests a potential for interaction. For instance, the compound 13g, a 2-methylphenyl substituted piperidine derivative, demonstrated significant activity at the sigma-1 receptor with a Ki of 37 nM, while showing considerably less activity at the D4 receptor (65% inhibition at a 10 µM concentration), indicating a high degree of selectivity for the sigma-1 receptor over the D4 receptor. chemrxiv.org This highlights that subtle structural modifications on the piperidine scaffold can lead to significant divergence in activity between the D4 and sigma-1 receptors. chemrxiv.org

CompoundTarget ReceptorActivitySelectivity
13g (2-methylphenyl substituted piperidine derivative)Sigma-1Ki = 37 nMHigh selectivity for σ1 over D4
13g (2-methylphenyl substituted piperidine derivative)Dopamine D465% inhibition at 10 µM

This table showcases the differential activity of a related piperidine compound, illustrating the principle of selectivity.

Influence on Cholinergic and N-Methyl-D-Aspartate (NMDA) Receptors

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is crucial for cognitive functions like learning and memory. nih.gov Cholinergic receptors are broadly classified into nicotinic and muscarinic subtypes. youtube.comnih.gov The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity and memory function. nih.govnih.gov

While direct studies on this compound's interaction with cholinergic and NMDA receptors are not specified in the provided information, the broader class of piperidine derivatives has been shown to interact with these systems. For instance, certain piperidine derivatives have been found to act as allosteric agonists at the muscarinic M1 receptor. nih.gov Other studies have identified piperidine-containing compounds as potent and selective NMDA receptor antagonists. nih.gov Furthermore, some sigma-1 receptor ligands, which can include piperidine structures, have been shown to modulate NMDA receptor-mediated responses, such as nitric oxide production. nih.gov This suggests that the piperidine scaffold is a versatile structure for targeting various components of the cholinergic and glutamatergic systems.

Sigma-1 (σ1) Receptor Ligand Activity and Selectivity

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions and considered a target for various CNS disorders. chemrxiv.orgnih.gov A significant body of research has focused on the interaction of piperidine derivatives with sigma receptors. nih.gov

Studies have shown that the phenoxyalkylpiperidine scaffold, a structural class to which this compound belongs, is an optimal framework for achieving high affinity and selectivity for the σ1 receptor over the σ2 subtype. uniba.it For example, compounds with a phenoxy portion connected to the piperidine moiety have demonstrated Ki values in the nanomolar range for the σ1 receptor. uniba.it The selectivity for σ1 over σ2 receptors appears to be influenced by the nature of the substituent on the piperidine nitrogen and its spatial relationship to other parts of the molecule. nih.gov

In a study of phenoxyalkylpiperidines, it was found that these compounds generally exhibit moderate to low affinity for the σ2 receptor, with Ki values ranging from 52.3 to 809 nM, which confirms the scaffold's preference for the σ1 receptor. uniba.it The design of novel piperidine-based sigma ligands has often aimed to minimize affinity for other receptors, such as the dopamine D2 receptor, to create more selective agents. nih.gov

Compound ClassReceptor TargetAffinity (Ki values)
PhenoxyalkylpiperidinesSigma-1 (σ1)Nanomolar range
PhenoxyalkylpiperidinesSigma-2 (σ2)52.3–809 nM

This table summarizes the general affinity profile of the broader class of phenoxyalkylpiperidines for sigma receptors.

Enzyme Inhibition Studies

In addition to receptor interactions, the potential of this compound and related compounds to inhibit key enzymes has been an area of investigation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Potential

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are two key enzymes responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. nih.govnih.gov Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine, a therapeutic strategy employed in the management of Alzheimer's disease. nih.gov

While specific inhibitory data for this compound against AChE and BuChE is not provided, the piperidine core is a common feature in many known cholinesterase inhibitors. nih.gov For example, donepezil, a widely used medication for Alzheimer's disease, contains a piperidine moiety. nih.gov Research into benzamide (B126) derivatives bearing a piperidine core has also shown potential for AChE inhibition. nih.gov The inhibitory activity of these compounds is thought to be mediated by their interaction with the active site of the cholinesterase enzymes. nih.gov

Alpha-Amylase Inhibition

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. mdpi.com Inhibition of this enzyme can slow down the absorption of glucose from the diet, a therapeutic approach for managing post-prandial hyperglycemia in type 2 diabetes. mdpi.comjmp.ir

Studies on synthetic piperidine-substituted chalcones have demonstrated their potential as α-amylase inhibitors, with some compounds exhibiting IC50 values in the micromolar range. researchgate.net While direct evidence for this compound is not available, the presence of the piperidine ring in other known α-amylase inhibitors suggests that this structural motif may contribute to such activity. researchgate.netresearchgate.net

No Publicly Available Research Found for this compound on Specified Biological Activities

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings were identified for the chemical compound This compound corresponding to the biological activities outlined in the requested article structure.

The search encompassed targeted queries for in vitro and in silico studies related to:

Carbonic Anhydrase Enzyme Inhibition

Ribonucleotide Reductase (RNR) Enzyme Binding

Antibacterial Activity

Antifungal Activity

Antioxidant Activity

DNA-Binding Activities

While a broad range of studies exists for the general class of piperidine derivatives and their various biological activities biomedpharmajournal.orgmdpi.com, the specific data for the compound This compound does not appear to be available in the public domain. The conducted searches did not yield any papers, datasets, or experimental results detailing the potential biological effects or mechanistic insights for this particular molecule.

Therefore, it is not possible to generate the requested scientific article with thorough, informative, and scientifically accurate content as per the provided outline.

Protein Interaction and Function Studies (e.g., Proteomics Research)

There is no specific information available in published literature regarding protein interaction and function studies, including proteomics research, for This compound . While proteomics is a widely used technique to study protein abundance, modifications, and interactions, its application to this specific compound has not been documented in the accessible scientific domain.

Role as a Precursor or Intermediate in Drug Development

Information detailing the role of This compound as a specific precursor or intermediate in the synthesis of any particular pharmaceutical drug is not available in the public scientific literature. Although the piperidine scaffold is a common structural motif in many pharmaceuticals, the synthetic pathways originating from or passing through this specific compound are not documented.

Medicinal Chemistry Implications and Research Trajectories

Strategies for Enhancing Binding Affinity and Selectivity

A critical aspect of drug development is the optimization of a compound's binding affinity for its intended target and its selectivity over other related targets to minimize off-target effects. For 4-[(2-Methylphenyl)methoxy]piperidine and its derivatives, several strategies can be employed to achieve this.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how chemical structure relates to biological activity is fundamental. For example, in a series of piperidine-4-carboxamide derivatives designed as sigma-1 receptor ligands, substituting the N-benzylcarboxamide group with different cyclic or linear moieties led to significant changes in affinity and selectivity. nih.gov A tetrahydroquinoline derivative with a 4-chlorobenzyl moiety on the piperidine (B6355638) nitrogen showed very high affinity and selectivity for the sigma-1 receptor. nih.gov

Stereochemistry: The introduction of chiral centers can have a profound impact on binding affinity and selectivity. Enantiomers of a chiral drug can exhibit different pharmacological activities. The use of chiral piperidine scaffolds has been shown to enhance biological activities and selectivity in various drug candidates. researchgate.net For instance, the introduction of a methyl group at the 2-position of a piperidine ring in a series of compounds led to decreased potency but remarkably increased selectivity. researchgate.net

Conformational Constraint: Restricting the flexibility of a molecule can lock it into a bioactive conformation, thereby increasing its affinity for the target. This can be achieved by introducing cyclic structures or rigid linkers.

The table below shows real SAR data for a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs, illustrating how modifications affect binding to monoamine transporters. nih.gov

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT Selectivity
5d 3.72275118615
21a 19.713711117

This table contains real data for analogs of a related piperidine compound. nih.gov

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. An ideal chemical probe is potent, selective, and has a known mechanism of action. While there is no specific documentation of This compound being developed as a chemical probe, its structural class is a rich source for such tools.

For example, the compound ML352, a potent and selective inhibitor of the choline (B1196258) transporter (CHT), was developed from a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov ML352 serves as a valuable chemical probe to study the role of CHT in cholinergic signaling and its implication in various neurological disorders. nih.gov

The development of a chemical probe from the This compound scaffold would involve:

Target Identification: Identifying a biological target of interest for which a selective probe is needed.

Affinity and Selectivity Optimization: Using the strategies outlined in section 7.3 to develop a potent and selective ligand for the target.

Characterization: Thoroughly characterizing the compound's mechanism of action and its effects in cellular and in vivo models.

Negative Control: Synthesizing a structurally similar but inactive analog to serve as a negative control in experiments.

The availability of well-characterized chemical probes is crucial for validating new drug targets and for dissecting complex biological pathways.

Application in Chemical Biology Research

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. Compounds like This compound and its derivatives can be valuable tools in this field.

Target Deconvolution: If a compound from this class is identified in a phenotypic screen (a screen that measures a change in cell behavior or function), it can be used to identify its molecular target. This often involves techniques like affinity chromatography or activity-based protein profiling.

Pathway Interrogation: By selectively inhibiting or activating a specific protein, these compounds can be used to understand the protein's role in a larger biological pathway. For example, inhibitors of tubulin polymerization based on an N-alkyl-N-substituted phenylpyridin-2-amine scaffold have been used to study the role of microtubules in cell division and to identify new anticancer agents. nih.gov

Modulating Protein-Protein Interactions: The piperidine scaffold can be elaborated to design molecules that disrupt or stabilize protein-protein interactions, which are often challenging to target with traditional small molecules.

While direct applications of This compound in chemical biology research are not yet widely reported, the versatility of the piperidine scaffold suggests that this compound and its derivatives hold significant potential as research tools to explore the intricacies of biological systems.

Future Directions in Research on 4 2 Methylphenyl Methoxy Piperidine

Elucidation of Comprehensive Biological Activity Profiles (In Vitro)

A critical first step in characterizing 4-[(2-Methylphenyl)methoxy]piperidine is to conduct broad, in vitro screening to identify its biological activities. The piperidine (B6355638) nucleus is a privileged scaffold found in drugs targeting a wide array of biological systems. researchgate.netugent.be Therefore, a comprehensive panel of assays is necessary to build a detailed biological activity profile.

Initial screening should encompass targets where piperidine derivatives have previously shown significant activity. This includes assays for central nervous system (CNS) receptors, such as sigma (σ) receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs), as piperidine derivatives are known to exhibit high affinity for these sites. nih.govnih.gov Furthermore, given the prevalence of this scaffold in anticancer and antiviral agents, evaluating its efficacy against various cancer cell lines and viral pathogens is warranted. tandfonline.comnih.govnih.gov Studies have demonstrated the antiviral potential of 4-substituted piperidines against coronaviruses and other viral families. nih.govnih.gov Similarly, antiproliferative effects against human ovarian (OVCAR-8) and colon (HCT116) cancer cells have been reported for related compounds. tandfonline.comnih.gov

A proposed initial screening panel is detailed in the table below.

Proposed In Vitro Biological Activity Screening Panel

Target ClassSpecific AssaysRationale for Inclusion
CNS Receptors Radioligand binding assays for Sigma-1 (σ1) and Sigma-2 (σ2) receptors. nih.govnih.govPiperidine is a common scaffold in known sigma receptor ligands. nih.gov
Functional assays for α7 nicotinic acetylcholine receptor (nAChR) agonism/antagonism. nih.govAChBP, a homolog of the nAChR ligand-binding domain, binds piperidine derivatives. nih.gov
Binding assays for µ, δ, and κ opioid receptors. tandfonline.comThe piperidine core is central to the structure of many opioid analgesics. tandfonline.com
Oncology Cell viability/proliferation assays (e.g., MTT, BrdU) using a panel of cancer cell lines (e.g., OVCAR-8, HCT116). tandfonline.comnih.govPiperidine derivatives have shown antiproliferative and Akt1 inhibitory activity. tandfonline.comnih.gov
Enzyme inhibition assays for p53-HDM2 interaction. thieme-connect.comThe piperidine core is featured in inhibitors of this protein-protein interaction. thieme-connect.com
Infectious Diseases Antiviral assays against a panel of viruses (e.g., SARS-CoV-2, HIV, HBV). nih.govnih.gov1,4,4-trisubstituted piperidines show anti-coronavirus activity. nih.gov
Antimicrobial assays against bacterial strains (e.g., Mycobacterium tuberculosis). nih.govPiperidine derivatives have been identified as inhibitors of MenA in M. tuberculosis. nih.gov
Other Enzymes Carbonic anhydrase inhibition assays (various isoforms). nih.govPiperidinyl-containing compounds have shown potent inhibition of carbonic anhydrases. nih.gov

Advanced Computational Studies (e.g., Enhanced Sampling, AI-driven Design)

Concurrent with in vitro screening, advanced computational studies can accelerate the exploration of this compound and guide further development. These in silico methods can predict potential biological targets, elucidate binding mechanisms, and inform the design of next-generation analogs with improved properties.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction of a ligand with a protein target. nih.govresearchgate.net Once a primary target is identified from in vitro screens, docking studies can predict the binding pose of this compound within the active site. Subsequent MD simulations can then assess the stability of this pose and reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed once an initial set of analogs is synthesized and tested. tandfonline.comnih.govmdpi.com These models correlate structural features of the molecules with their biological activity, enabling the prediction of potency for newly designed compounds and prioritizing them for synthesis.

Advanced Computational Methodologies

MethodologyApplication for this compoundExpected Outcome
Molecular Docking Predict binding mode in identified protein targets (e.g., sigma receptors, Mpro). nih.govresearchgate.netIdentification of putative binding poses and key interacting residues.
Molecular Dynamics (MD) Assess the stability of the ligand-protein complex over time. researchgate.netUnderstanding of binding dynamics and estimation of binding free energy.
QSAR Modeling Develop predictive models based on a library of synthesized analogs. tandfonline.commdpi.comPrediction of biological activity for new designs; identification of key structural descriptors.
AI-Driven Generative Models De novo design of novel piperidine derivatives with desired properties. nih.govyoutube.comGeneration of synthetically accessible molecules with high predicted affinity and selectivity.

Investigation of Specificity for Target Interaction (In Vitro)

Should initial screening reveal a significant biological activity, a crucial subsequent step is to thoroughly investigate the specificity of the interaction. High target specificity is a key attribute of a successful therapeutic agent, as it minimizes off-target effects.

If this compound demonstrates activity against a particular receptor, it must be tested against a panel of related receptor subtypes. For example, if it binds to the σ1 receptor, its affinity for the σ2 receptor must be quantified to determine selectivity. nih.govnih.gov Similarly, activity at one type of opioid receptor would necessitate profiling against all major opioid receptor subtypes (μ, δ, κ). tandfonline.com

Cell-based functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target. For instance, if the compound binds to the α7 nAChR, electrophysiology or calcium influx assays can clarify its functional effect. nih.gov

Finally, to validate the molecular interactions predicted by computational models, site-directed mutagenesis studies can be employed. By mutating key amino acid residues within the putative binding pocket and re-evaluating ligand binding, the specific interactions that anchor the compound to its target can be confirmed experimentally. This provides a detailed understanding of the structural basis for the compound's activity and selectivity. acs.org

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The data gathered from comprehensive profiling and specificity studies will provide mechanistic insights that can guide the exploration of novel therapeutic applications for this compound and its future analogs.

For example, if the compound is found to be a potent and selective σ1 receptor antagonist, its potential for treating neuropathic pain or other CNS disorders could be investigated. nih.govclinmedkaz.org The σ1 receptor is implicated in a variety of neurological and psychiatric conditions, making it a valuable target. nih.gov Conversely, if the compound demonstrates potent inhibition of viral enzymes, such as the main protease (Mpro) of SARS-CoV-2, it would warrant development as a novel antiviral agent. nih.gov

Antiproliferative activity against specific cancer cell lines, particularly if linked to the inhibition of a key oncogenic driver like the Akt1 kinase, would position this chemical series for development in oncology. tandfonline.comnih.gov The unique ability of piperidine to be incorporated into diverse molecular structures allows for its use in creating drugs for various medical fields, including cancer and CNS diseases. clinmedkaz.org By connecting a confirmed molecular mechanism to a disease pathophysiology, a strong rationale for pursuing a specific therapeutic area can be established.

Development of Targeted Chemical Libraries Featuring the Piperidine Scaffold

To optimize the initial hit compound, the development of a targeted chemical library is essential. The structure of this compound offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and improve its therapeutic potential. nih.gov The piperidine scaffold is a highly versatile building block in drug design, and its strategic modification can enhance biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comenamine.net

A focused library should be designed to systematically probe the effects of different substituents. Modifications could include:

Aryl Ring Substitution: Introducing various electron-donating or electron-withdrawing groups at different positions on the 2-methylphenyl ring to probe electronic and steric effects on target binding.

Piperidine Ring Substitution: Adding substituents to the piperidine ring itself, which can influence conformation and introduce new interaction points with the target.

Linker Modification: Altering the length or nature of the methoxy (B1213986) linker could optimize the orientation of the phenyl and piperidine moieties within the binding site.

The synthesis of these analogs can be achieved through established chemical reactions. nih.govmdpi.com The resulting library of compounds would then be subjected to the same in vitro assays as the parent compound to build a comprehensive SAR profile. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and will be key to advancing this compound from a hit compound to a viable lead candidate. nih.gov

Example Structure-Activity Relationship (SAR) Modifications

Modification SiteExample ModificationsRationale
Phenyl Ring Change position of the methyl group (e.g., 3-methyl, 4-methyl).Explore steric fit in the binding pocket.
Replace methyl with other groups (e.g., -Cl, -F, -OCH3).Modulate electronic properties and potential for halogen bonding.
Piperidine Nitrogen N-alkylation or N-arylation.Introduce new interaction vectors and modify basicity/physicochemical properties.
Methoxy Linker Replace ether with thioether (-S-), amine (-NH-), or longer alkyl chains.Alter linker flexibility, geometry, and hydrogen bonding capacity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.